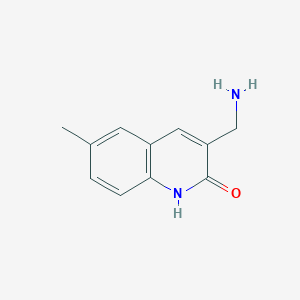![molecular formula C7H13NO3S B13171212 3A-(aminomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13171212.png)
3A-(aminomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3A-(aminomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon In this case, the compound contains sulfur and oxygen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3A-(aminomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dicarbonyl compound with a sulfur-containing nucleophile can lead to the formation of the thieno[3,4-c]furan ring system. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts such as palladium or gold can enhance the reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
3A-(aminomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3A-(aminomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition or as a probe for biological pathways.
Medicine: Due to its unique structure, it may be investigated for potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes
Wirkmechanismus
The mechanism by which 3A-(aminomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the thieno[3,4-c]furan ring system can provide structural stability and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thieno[3,4-c]furan derivatives and related heterocyclic compounds such as thiophenes and furans. These compounds share structural similarities but may differ in their chemical reactivity and biological activity .
Uniqueness
3A-(aminomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione is unique due to the presence of the aminomethyl group and the specific arrangement of atoms within the ring system.
Eigenschaften
Molekularformel |
C7H13NO3S |
|---|---|
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
(5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-yl)methanamine |
InChI |
InChI=1S/C7H13NO3S/c8-3-7-4-11-1-6(7)2-12(9,10)5-7/h6H,1-5,8H2 |
InChI-Schlüssel |
BTXVNUYZKVETER-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CS(=O)(=O)CC2(CO1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


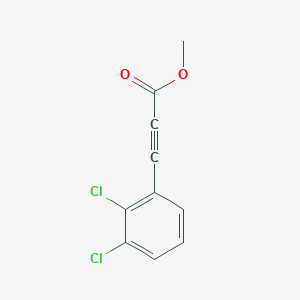
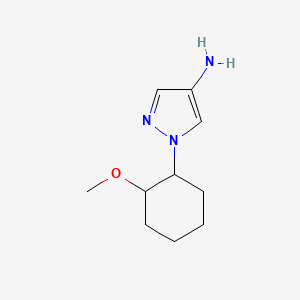
![N-[1-(Aminomethyl)cyclopropyl]-2-methoxyacetamide](/img/structure/B13171141.png)
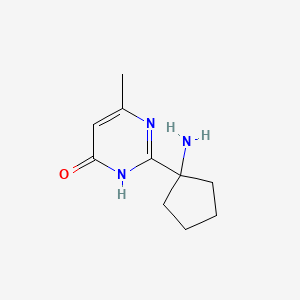
![2-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13171158.png)
![6-tert-Butyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13171164.png)
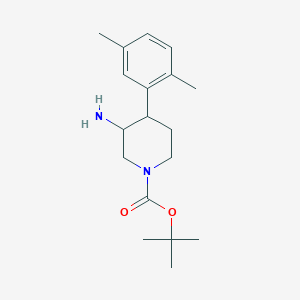
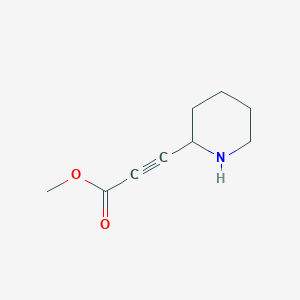
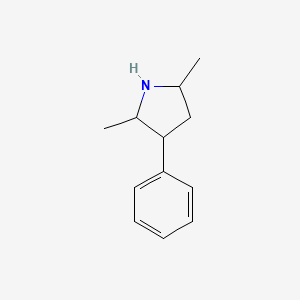
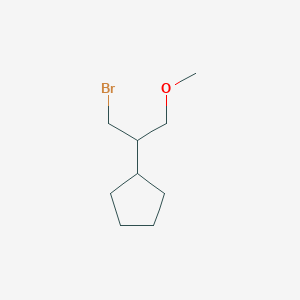
![2-(3-Bromopropyl)bicyclo[2.2.1]heptane](/img/structure/B13171196.png)
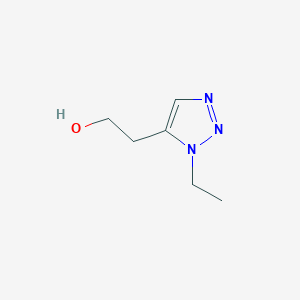
![4-Chloro-2-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,3-thiazole-5-carbaldehyde](/img/structure/B13171204.png)
